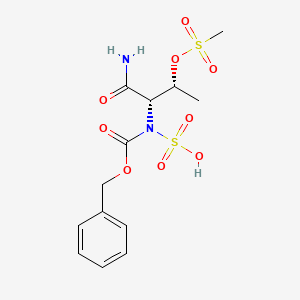
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is a compound that plays a significant role in organic synthesisThe compound has a molecular formula of C13H18N2O9S2 and a molecular weight of 410.42.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate typically involves multiple steps. One common method includes the protection of the amino group of L-threonine, followed by the introduction of the sulfonyl and benzyloxycarbonyl groups. The final step involves the formation of the methanesulfonate ester. The reaction conditions often require the use of solvents such as chloroform and methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group, resulting in the formation of simpler amides.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the modification of peptides and proteins, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate exerts its effects involves the interaction with specific molecular targets. The sulfonyl and benzyloxycarbonyl groups can interact with enzymes and other proteins, leading to inhibition or modification of their activity. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
- N-Sulfonyl N-Benzyloxycarbonyl L-Serine Amide O-Methanesulfonate
- N-Sulfonyl N-Benzyloxycarbonyl L-Valine Amide O-Methanesulfonate
- N-Sulfonyl N-Benzyloxycarbonyl L-Isoleucine Amide O-Methanesulfonate
Uniqueness
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is unique due to the presence of the threonine moiety, which provides specific stereochemistry and functional groups that can participate in diverse chemical reactions. This uniqueness makes it a valuable compound in the synthesis of complex molecules and the study of biochemical processes.
Propiedades
Fórmula molecular |
C13H18N2O9S2 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
[(2S,3R)-1-amino-3-methylsulfonyloxy-1-oxobutan-2-yl]-phenylmethoxycarbonylsulfamic acid |
InChI |
InChI=1S/C13H18N2O9S2/c1-9(24-25(2,18)19)11(12(14)16)15(26(20,21)22)13(17)23-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,20,21,22)/t9-,11+/m1/s1 |
Clave InChI |
PNCURCASEQXCHK-KOLCDFICSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N)N(C(=O)OCC1=CC=CC=C1)S(=O)(=O)O)OS(=O)(=O)C |
SMILES canónico |
CC(C(C(=O)N)N(C(=O)OCC1=CC=CC=C1)S(=O)(=O)O)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


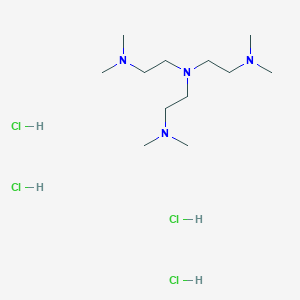

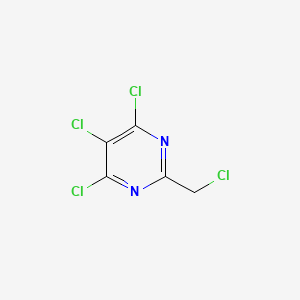


![2-[5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-6-methoxy-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B14753913.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14753914.png)
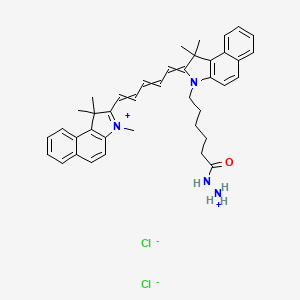
![2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)
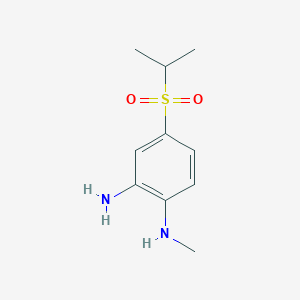
![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
![6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B14753935.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)
![[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14753946.png)
